
Dimethyl (dimethoxyphosphorothioyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (dimethoxyphosphorothioyl)propanedioate is an organophosphorus compound with a unique structure that includes both ester and phosphorothioate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (dimethoxyphosphorothioyl)propanedioate typically involves the reaction of dimethyl malonate with dimethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and efficient mixing
Purification: Typically involves distillation or recrystallization to obtain a high-purity product
Quality Control: Ensures the consistency and purity of the final product through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (dimethoxyphosphorothioyl)propanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phosphorothioate oxides
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Phosphorothioate oxides
Reduction: Phosphine oxides
Substitution: Corresponding substituted phosphorothioates
Applications De Recherche Scientifique
Dimethyl (dimethoxyphosphorothioyl)propanedioate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules
Agriculture: Potential use as a pesticide or herbicide due to its organophosphorus structure
Pharmaceuticals: Investigated for its potential as a prodrug or a pharmacologically active compound
Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in phosphorylation processes
Mécanisme D'action
The mechanism of action of Dimethyl (dimethoxyphosphorothioyl)propanedioate involves its interaction with biological molecules through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets include enzymes involved in phosphorylation, such as kinases and phosphatases. The pathways affected by this compound are those related to cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester without the phosphorothioate group
Diethyl phosphorothioate: Contains a phosphorothioate group but lacks the ester functionality
Dimethyl phosphite: Contains a phosphite group instead of a phosphorothioate group
Uniqueness
Dimethyl (dimethoxyphosphorothioyl)propanedioate is unique due to its combination of ester and phosphorothioate functionalities This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot
Propriétés
Numéro CAS |
112548-54-6 |
|---|---|
Formule moléculaire |
C7H13O6PS |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
dimethyl 2-dimethoxyphosphinothioylpropanedioate |
InChI |
InChI=1S/C7H13O6PS/c1-10-6(8)5(7(9)11-2)14(15,12-3)13-4/h5H,1-4H3 |
Clé InChI |
SDZCIFUINZVWLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)P(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
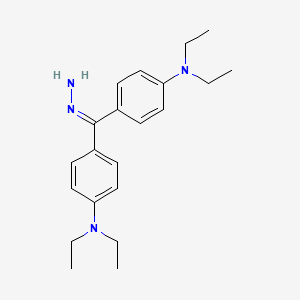
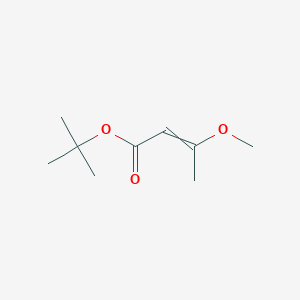
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
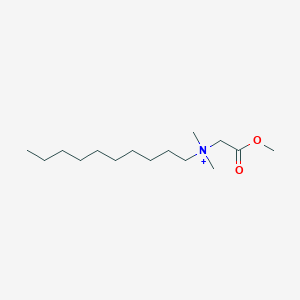
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
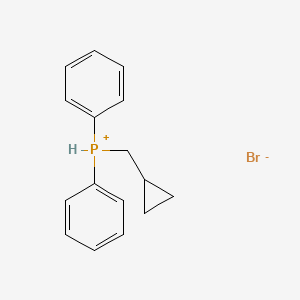
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
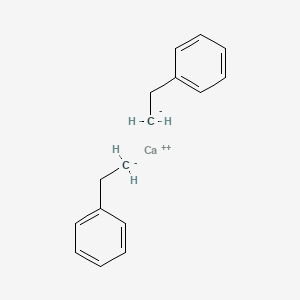
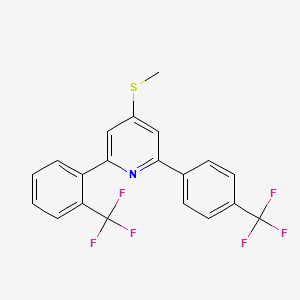
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
